2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide features a 1,3,4-thiadiazole core substituted with benzylsulfanyl and sulfanylacetamide groups, linked to a 4-ethoxyphenyl moiety. Its structural complexity and functional groups make it a candidate for diverse biological activities, particularly in anticancer and antimicrobial applications. This analysis compares its physicochemical properties, spectral characteristics, and biological efficacy with structurally related analogs.
Properties
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S3/c1-2-24-16-10-8-15(9-11-16)20-17(23)13-26-19-22-21-18(27-19)25-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXGPUSZYOBHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 2-amino-1,3,4-thiadiazole.
Introduction of benzylsulfanyl group: The 2-amino-1,3,4-thiadiazole is then reacted with benzyl chloride in the presence of a base to introduce the benzylsulfanyl group at the 5-position.
Formation of acetamide derivative: The resulting intermediate is further reacted with 4-ethoxyphenylacetyl chloride to form the final product, 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Research indicates that derivatives of 1,3,4-thiadiazole can exhibit significant anti-proliferative effects against various cancer cell lines.
Case Study: Anticancer Effects on Cell Lines
A study evaluated several thiadiazole derivatives for their anticancer activity against LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. The results showed that compounds similar to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide demonstrated IC50 values indicating effective inhibition of cell growth. For instance, a related derivative exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of treatment .
Antimicrobial Properties
Thiadiazole derivatives also exhibit promising antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes.
Research Insights
A study focusing on various thiadiazole compounds reported that certain derivatives showed potent antibacterial and antifungal activities. These compounds were tested against standard bacterial strains and demonstrated significant inhibition, suggesting their potential as new antimicrobial agents .
Neuroprotective Effects
Emerging research suggests that thiadiazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of thiadiazole derivatives.
Key Findings
Research has shown that modifications in the thiadiazole ring or substituents on the benzyl group can significantly alter biological activity. For instance, variations in substituent groups have been correlated with changes in anticancer efficacy and antimicrobial potency .
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. The compound may exert its effects by binding to specific molecular targets, disrupting normal cellular processes, and leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
Benzylsulfanyl vs. Other Thioether Groups
- Compound 5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Yield: 88%, Melting Point: 133–135°C . Structural similarity: Benzylthio group at position 5 of thiadiazole. Key difference: Phenoxyacetamide substituent instead of 4-ethoxyphenyl.
- Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Yield: 82%, Melting Point: 138–140°C . Substituent impact: Chlorine on the benzyl group increases melting point compared to 5h, suggesting enhanced crystallinity.
Compound 4f (N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Ethoxyphenyl)Piperazin-1-yl)Acetamide):
Acetamide Aryl Group Modifications
4-Ethoxyphenyl vs. Halogenated or Alkylated Phenyl Groups
Compound 3a-g (N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(4-(Trifluoromethyl)Phenyl)Acetamide):
Compound 6f (N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamide):
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is part of a broader class of 1,3,4-thiadiazole derivatives known for their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibition properties.
Chemical Structure and Synthesis
The chemical structure of the compound can be broken down as follows:
- Thiadiazole Core : The 1,3,4-thiadiazole ring is known for its pharmacological potential.
- Substituents : The presence of benzylsulfanyl and ethoxyphenyl groups enhances its biological activity.
The synthesis typically involves nucleophilic substitution reactions leading to the formation of various thiadiazole derivatives. Spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . The following findings summarize its effectiveness:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values ranging from 2.32 µg/mL to 12.5 µg/mL against MCF-7 (breast cancer) and A431 (skin cancer) cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | A431 | ~2.32 |
| Similar Derivative | MCF-7 | 12.5 |
| Similar Derivative | PC3 | 10.10 |
- Mechanism of Action : The compound induces apoptosis in cancer cells through pathways involving Bax and Bcl-2 protein modulation, as well as inhibition of VEGFR-2 phosphorylation . This suggests that it may disrupt critical survival signals in cancer cells.
Antibacterial Activity
Thiadiazole derivatives have also demonstrated antibacterial properties :
- Broad-Spectrum Activity : Compounds similar to this one have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies indicated effective inhibition against E. coli and S. aureus .
| Bacterial Strain | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | Good |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor :
- Carbonic Anhydrase Inhibition : Some derivatives have been identified as potent inhibitors of carbonic anhydrases (CA), with IC50 values reported as low as 16.7 nM for related compounds . This suggests potential applications in treating conditions like glaucoma and epilepsy.
Case Studies
- Cytotoxicity in Cancer Research : A study demonstrated that a derivative closely related to this compound induced apoptosis in A431 cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins .
- Antimicrobial Testing : In a comparative study, several thiadiazole derivatives were screened for antibacterial activity, showing that those with specific substituents had enhanced efficacy against resistant bacterial strains .
Q & A
Q. How do reaction fundamentals inform scalable reactor design for this compound?
- Methodological Answer :
- Scale-Up Challenges : Exothermic sulfanyl group coupling requires precise temperature control.
- Solution : Use continuous-flow reactors with real-time IR monitoring to maintain reaction efficiency and safety at larger scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
